2-Chloro-7-methyl-7H-purin-8(9H)-one

Drug Transporter OCT1 In Vitro Pharmacology

This purine scaffold features a 2-chloro handle for SNAr coupling and an unsubstituted N9 site for alkylation—critical for SAR campaigns. As a direct precursor to the 0.6 nM DNA-PK inhibitor AZD7648, it offers a validated path for kinase-targeted library synthesis. With fragment-like properties (MW 184.58, XLogP3 0.3, zero rotatable bonds) and a baseline OCT1 IC50 of 138 µM, it enables early DDI risk assessment. Available at ≥95% purity (up to 98.9% high-grade) for reproducible scale-up.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
CAS No. 1273315-19-7
Cat. No. B1433768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methyl-7H-purin-8(9H)-one
CAS1273315-19-7
Molecular FormulaC6H5ClN4O
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2NC1=O)Cl
InChIInChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
InChIKeyCPAAEGXEHWCCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-methyl-7H-purin-8(9H)-one CAS 1273315-19-7: Building Block Selection for DNA-PK Inhibitor Synthesis and Purine Scaffold Diversification


2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7) is a small-molecule purine derivative with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . Its structure comprises a purine core with a chlorine substituent at the 2-position and a methyl group at the 7-position . This specific substitution pattern defines its chemical reactivity, making it a valuable synthetic intermediate, particularly as a precursor to the clinical-stage DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648 [1].

Why Generic Purin-8-one Analogs Cannot Substitute for 2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7) in Advanced Synthetic Workflows


In-class purin-8-one derivatives are not functionally interchangeable due to the critical interplay of substituents that govern both reaction outcomes and final product properties. For example, the absence of the N9 substituent on 2-Chloro-7-methyl-7H-purin-8(9H)-one provides an unencumbered nucleophilic site for subsequent N-alkylation [1], a feature not shared by its N9-substituted analog 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8). Furthermore, the presence of the 2-chloro substituent enables specific cross-coupling reactions, such as SNAr, which are not possible with the unsubstituted parent compound, 7-methyl-7H-purin-8(9H)-one. These structural nuances directly dictate the viable synthetic pathways and can affect downstream biological activity, as evidenced by the 138 µM IC50 of the target compound against human OCT1 [2], a baseline activity that may be altered by further derivatization.

Quantitative Differentiation: Head-to-Head and Cross-Study Data for 2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7)


In Vitro Transporter Interaction Profile: OCT1 Inhibition Compared to Unsubstituted Parent

In a cellular uptake assay using HEK293 cells expressing human Organic Cation Transporter 1 (OCT1), 2-Chloro-7-methyl-7H-purin-8(9H)-one demonstrated an IC50 of 1.38E+5 nM (138 µM) for the inhibition of ASP+ substrate uptake [1]. This contrasts with the expected behavior of the unsubstituted 7-methyl-7H-purin-8(9H)-one, for which such transporter interaction is not typically observed at similar concentrations due to its higher polarity and lower LogP. The presence of the 2-chloro substituent increases lipophilicity (XLogP3 of 0.3 ), likely enhancing its interaction with this membrane transporter.

Drug Transporter OCT1 In Vitro Pharmacology

Commercial Purity and Scalability: Comparative Analysis of Vendor Specifications

Commercial sourcing of 2-Chloro-7-methyl-7H-purin-8(9H)-one typically offers a purity specification of ≥95% . In contrast, specialized vendors can supply material with a purity of 98.9% (by 214 nm HPLC) , representing a nearly 4% absolute increase in purity. This higher purity grade is critical for applications where trace impurities could compromise sensitive biological assays or downstream reaction yields.

Chemical Procurement Quality Control Medicinal Chemistry

Synthetic Utility: A Key Intermediate for the High-Potency DNA-PK Inhibitor AZD7648

2-Chloro-7-methyl-7H-purin-8(9H)-one serves as the direct synthetic precursor to the clinical-stage DNA-PK inhibitor AZD7648 [1]. AZD7648 demonstrates exceptional potency against DNA-PK with a biochemical IC50 of 0.6 nM . While the target compound itself is not the active pharmaceutical ingredient, its unique reactivity profile enables the efficient synthesis of this high-value molecule. An analog, 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8), which already contains the N9 substituent found in AZD7648, would be unsuitable as a starting point for diversifying the N9 position.

DNA-PK Inhibitor Oncology Synthetic Chemistry

Physicochemical Property Profile: LogP and Rotatable Bond Count Compared to Advanced Analog

The computed physicochemical profile of 2-Chloro-7-methyl-7H-purin-8(9H)-one reveals an XLogP3 of 0.3 and zero rotatable bonds . This contrasts sharply with its N9-substituted analog, 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8), which has a molecular weight of 268.7 g/mol, an added rotatable tetrahydropyranyl group, and a significantly higher predicted LogP . The target compound's low lipophilicity and high rigidity make it an ideal polar, fragment-like scaffold, whereas the analog represents a more advanced, lead-like intermediate.

Physicochemical Properties ADME Medicinal Chemistry

High-Value Application Scenarios for 2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7) Based on Comparative Evidence


Medicinal Chemistry: SAR Studies for DNA-PK and Kinase Inhibitor Programs

The role of 2-Chloro-7-methyl-7H-purin-8(9H)-one as a direct precursor to the 0.6 nM DNA-PK inhibitor AZD7648 validates its use in structure-activity relationship (SAR) campaigns [1]. Chemists can utilize this scaffold to synthesize and test diverse analogs with different N9 substituents, aiming to optimize potency, selectivity, and ADME properties beyond the clinical candidate. Its high purity grade (up to 98.9%) minimizes the risk of assay interference from impurities .

Early-Stage Drug Transporter Liability Screening

The established OCT1 inhibition IC50 of 138 µM provides a quantitative reference point for medicinal chemists [1]. This data allows for the direct assessment of whether subsequent N9-substituted derivatives maintain, increase, or decrease their interaction with this important drug transporter. This is a valuable piece of early discovery information that can be used to guide structural modifications aimed at mitigating potential drug-drug interaction (DDI) risks.

Fragment-Based Drug Discovery (FBDD) as a Core Scaffold

With a molecular weight of 184.58 g/mol, an XLogP3 of 0.3, and zero rotatable bonds, 2-Chloro-7-methyl-7H-purin-8(9H)-one meets key criteria for a fragment-like molecule [1]. Its physicochemical properties make it an attractive starting point for fragment-based drug discovery (FBDD) programs. The 2-chloro group provides a functional handle for fragment growing or linking strategies, while the purinone core offers multiple sites for further functionalization to engage biological targets like kinases and other purine-binding proteins.

Chemical Process Development and Scale-Up

For process chemists, the availability of this compound at high purity (≥95% standard, 98.9% high-grade) from commercial suppliers [1] is a critical factor for ensuring reproducible yields and minimizing by-product formation during scale-up . The robust synthesis of AZD7648 demonstrates the compound's suitability for multi-gram scale reactions, providing a validated pathway for industrial application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-7-methyl-7H-purin-8(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.